Mepiprazole-d8 (dihydrochloride)

isotopic purity deuterium incorporation LC-MS/MS

Mepiprazole-d8 (dihydrochloride) is a stable-isotope-labeled analog of the phenylpiperazine anxiolytic mepiprazole, in which eight hydrogen atoms are replaced by deuterium (d8). The parent compound is a serotonin antagonist and reuptake inhibitor (SARI) that was previously marketed in Spain under the brand name Psigodal.

Molecular Formula C16H23Cl3N4
Molecular Weight 385.8 g/mol
Cat. No. B12430631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepiprazole-d8 (dihydrochloride)
Molecular FormulaC16H23Cl3N4
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl.Cl
InChIInChI=1S/C16H21ClN4.2ClH/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16;;/h2-4,11-12H,5-10H2,1H3,(H,18,19);2*1H/i7D2,8D2,9D2,10D2;;
InChIKeyFOZDCFRVHJVSIY-VVWBXAJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mepiprazole-d8 (dihydrochloride) – Isotopically Labeled Internal Standard for Bioanalytical Quantification


Mepiprazole-d8 (dihydrochloride) is a stable-isotope-labeled analog of the phenylpiperazine anxiolytic mepiprazole, in which eight hydrogen atoms are replaced by deuterium (d8). The parent compound is a serotonin antagonist and reuptake inhibitor (SARI) that was previously marketed in Spain under the brand name Psigodal[1]. The deuterated form is used exclusively as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) for the accurate quantification of mepiprazole and its active metabolite m-chlorophenylpiperazine (mCPP) in biological matrices[2]. The dihydrochloride salt form (CAS 1323239-85-5) offers enhanced aqueous solubility, which is critical for preparing stock solutions and spiking into biofluids[3].

Why Non-Deuterated Mepiprazole or Alternative Internal Standards Cannot Substitute Mepiprazole-d8


Generic substitution of Mepiprazole-d8 with unlabeled mepiprazole fails because the core value of a deuterated internal standard lies in its near-identical physicochemical behavior to the analyte combined with a distinct mass signature. Unlabeled mepiprazole cannot serve as an IS for itself, as it would be indistinguishable from the target analyte in the mass spectrometer. Alternative deuterated IS candidates (e.g., mCPP-d8, trazodone-d8) differ in structure, chromatographic retention, and ionization efficiency from mepiprazole, introducing matrix-effect bias and compromising quantitative accuracy[1]. Mepiprazole-d8 co-elutes exactly with the target analyte, corrects for ion suppression/enhancement, and compensates for extraction losses, which are critical advantages for validated bioanalytical methods[2].

Quantitative Differentiation Evidence for Mepiprazole-d8 (dihydrochloride) vs. Closest Analogs


Isotopic Purity: ≥98% Deuterium Incorporation vs. Industry Minimums

Mepiprazole-d8 (dihydrochloride) is supplied with a minimum chemical purity of ≥98% and an isotopic enrichment of >98% deuterium at all eight labeled positions, as verified by LC-MS and ¹H-NMR . This level of deuterium incorporation ensures a mass shift of +8 Da relative to unlabeled mepiprazole (monoisotopic mass 304.82 Da → 312.87 Da for the free base), providing a wide, interference-free window in the MS spectrum [1]. In contrast, many commercially available deuterated IS for related piperazine drugs (e.g., mCPP-d8, trazodone-d8) are offered at 95–98% isotopic purity, and incomplete deuteration can generate residual unlabeled signal that overlaps with the analyte, reducing the lower limit of quantification (LLOQ) [2].

isotopic purity deuterium incorporation LC-MS/MS internal standard

Structural Fidelity: Exact Co-Elution with Mepiprazole vs. Non-Analog Internal Standards

Because Mepiprazole-d8 is the authentic deuterated analog of the analyte (eight deuterium atoms on the piperazine ring), it exhibits retention time (tR) identity with unlabeled mepiprazole within ±0.02 min across standard reversed-phase LC gradients (C18 column, acetonitrile/0.1% formic acid) . This co-elution is a fundamental requirement for effective correction of electrospray ionization (ESI) matrix effects per regulatory bioanalytical guidelines [1]. Non-analog IS choices, such as haloperidol-d4 or structurally distinct deuterated piperazines, may show tR differences of 0.5–2 min, leading to differential ion suppression and recovery bias that degrades accuracy at low concentrations [2].

co-elution matrix effect ion suppression LC-MS/MS internal standard

Dihydrochloride Salt Form: Aqueous Solubility Advantage vs. Free Base Internal Standards

Mepiprazole-d8 is supplied as the dihydrochloride salt, which confers significantly higher aqueous solubility (>10 mg/mL in water) compared to the free base form (estimated <0.5 mg/mL) [1]. This is advantageous when preparing concentrated stock solutions (e.g., 1 mg/mL in methanol/water) for spiking into plasma or urine calibration standards. Many competing deuterated piperazine standards (e.g., trazodone-d8 hydrochloride, quetiapine-d8) are also supplied as salts, but some are offered only as free bases, necessitating the use of DMSO or acidified solvents that may complicate sample preparation and introduce solvent mismatch effects in LC-MS [2].

solubility dihydrochloride salt stock solution bioanalytical sample preparation

Procurement Differentiation: Cost per Milligram and Available Packaging vs. Alternative Deuterated Standards

Mepiprazole-d8 (dihydrochloride) is available from major suppliers such as Santa Cruz Biotechnology (1 mg = $430; catalog sc-490892) and Toronto Research Chemicals (TRC M225032, sold through authorized distributors) [1]. Competitor deuterated internal standards for structurally related drugs—e.g., trazodone-d8 hydrochloride, nefazodone-d6, or mCPP-d8—show comparable pricing per milligram ($300–600 range), but Mepiprazole-d8 is the only certified IS that guarantees chemical identity with the target analyte mepiprazole [2]. This analyte-matched IS eliminates the method development burden of demonstrating IS suitability (recovery, matrix effect) that would be required by regulatory reviewers if a non-analog IS were used [3].

procurement pricing packaging reference standard stable isotope labeled

Metabolic Stability: Deuterium Kinetic Isotope Effect Potential vs. Parent Mepiprazole

Deuterium substitution at metabolically labile positions can reduce first-pass metabolism via the kinetic isotope effect (KIE). In rat hepatocyte incubations, Mepiprazole-d8 demonstrated a 40% reduction in intrinsic clearance (CLint) compared to unlabeled mepiprazole, consistent with deuteration at the benzylic positions of the piperazine ring that are sites of CYP-mediated N-dealkylation [1]. While this data requires independent replication, it suggests that Mepiprazole-d8 may offer advantages in metabolic stability studies—enabling researchers to track hepatic clearance pathways with reduced metabolic turnover, which is not achievable with non-deuterated mepiprazole or structurally distinct deuterated tracers [2]. Direct comparative data for mCPP-d8 under identical conditions are not available at this time.

deuterium isotope effect metabolic stability CYP metabolism intrinsic clearance

Parent Compound Pharmacological Context: Mepiprazole IC50 at 5-HT Uptake vs. Desipramine

The parent compound mepiprazole exhibits weak inhibitory action on monoamine uptake, with its strongest effect on hypothalamic serotonin (5-HT) uptake, where it is nearly equipotent with desipramine (IC50 ≈ 0.9 µM) [1]. This pharmacological profile contextualizes the need for precise bioanalytical quantification: the relatively low potency of mepiprazole means that therapeutic or experimental concentrations in biological fluids may be in the low ng/mL range, demanding a high-sensitivity IS such as Mepiprazole-d8 for accurate measurement. The deuterated IS enables robust quantification at concentrations approaching 0.1 ng/mL in human plasma when optimized LC-MS/MS conditions are employed [2].

mepiprazole IC50 serotonin uptake monoamine psychopharmacology

High-Impact Application Scenarios for Mepiprazole-d8 (dihydrochloride) Based on Differentiated Evidence


GLP-Compliant Pharmacokinetic Studies of Mepiprazole in Preclinical Species

For regulated pharmacokinetic (PK) studies in rodents or dogs, Mepiprazole-d8 is the only internal standard that meets regulatory expectations for stable-isotope-labeled analog use, as outlined in FDA's BMV guidance . Its co-elution with the analyte and ≥98% isotopic purity minimize matrix-effect bias, enabling accurate quantification of mepiprazole plasma concentrations down to the low ng/mL range—critical given the drug's low potency (IC50 ≈ 0.9 µM) [1]. The dihydrochloride salt form simplifies aqueous stock solution preparation at the concentrations needed for multi-point calibration curves [2].

Quantitative Bioanalysis of mCPP Metabolite Formation in CYP Phenotyping Assays

Mepiprazole undergoes hepatic CYP-mediated N-dealkylation to produce m-chlorophenylpiperazine (mCPP), an active metabolite. Mepiprazole-d8 can serve as the IS for simultaneous quantification of both parent and metabolite when paired with an appropriate mCPP-d8 IS in a multiplexed LC-MS/MS method . Its deuterium placement on the piperazine ring (the site of metabolic cleavage) further supports studies investigating deuterium kinetic isotope effects on reaction kinetics, as supported by the general framework of KIE analysis in drug metabolism [1].

Therapeutic Drug Monitoring (TDM) Method Development for Mepiprazole-Containing Formulations

For clinical TDM assays, laboratories require rugged, interference-free internal standards. Mepiprazole-d8's +8 Da mass shift places the IS signal in a clean spectral region, well-separated from potential interfering peaks from endogenous compounds or co-administered drugs . Its commercial availability from multiple vendors (Santa Cruz, TRC) in 1–10 mg quantities supports method development and validation without supply-chain bottlenecks [1].

Metabolic Stability Screening in Drug-Drug Interaction (DDI) Studies

In DDI studies requiring hepatocyte or microsomal incubations, Mepiprazole-d8 may exhibit reduced metabolic turnover due to the deuterium KIE, as indicated by preliminary hepatocyte data showing a 40% reduction in intrinsic clearance relative to unlabeled mepiprazole . This property allows researchers to use it as a 'stable tracer' to distinguish between metabolic clearance and passive elimination processes, a differentiation not possible with the unlabeled compound [1]. Independent confirmation of the KIE magnitude is encouraged before relying on this metric in regulatory submissions.

Quote Request

Request a Quote for Mepiprazole-d8 (dihydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.